
Moclobemide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moclobemide-d4 is a deuterated form of moclobemide, a reversible inhibitor of monoamine oxidase A. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of moclobemide. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the metabolic pathways and understanding the drug’s behavior in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of moclobemide-d4 involves the reaction of 2-p-chlorobenzene formamido ethyl sulfuric acid ester sodium salt with morpholine. The reaction conditions typically include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. The process involves multiple steps, including the formation of intermediate compounds and their subsequent reactions to yield the final product .
Industrial Production Methods
For industrial production, the synthesis of this compound follows a similar route but on a larger scale. The process is optimized for high yield and purity, involving the use of large reactors and precise control of reaction conditions. The raw materials are sourced in bulk, and the reactions are monitored using advanced analytical techniques to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Moclobemide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Moclobemide-d4 is used extensively in scientific research, including:
Chemistry: To study the reaction mechanisms and pathways of moclobemide.
Biology: To trace the metabolic pathways and understand the drug’s behavior in biological systems.
Medicine: To investigate the pharmacokinetics and pharmacodynamics of moclobemide.
Industry: To develop and optimize the production processes for moclobemide and its derivatives
Mécanisme D'action
Moclobemide-d4 exerts its effects by selectively inhibiting monoamine oxidase A. This inhibition leads to a decrease in the metabolism and destruction of monoamines such as norepinephrine, serotonin, and dopamine. As a result, the levels of these neurotransmitters increase, which helps alleviate depressive symptoms. The molecular targets include the monoamine oxidase A enzyme, and the pathways involved are related to neurotransmitter metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tranylcypromine: An irreversible inhibitor of monoamine oxidase.
Phenelzine: Another irreversible inhibitor of monoamine oxidase.
Clorgyline: A selective inhibitor of monoamine oxidase A.
Uniqueness
Moclobemide-d4 is unique due to its reversible inhibition of monoamine oxidase A, which allows for a more controlled and temporary effect compared to irreversible inhibitors. This property makes it a valuable tool in research and clinical applications, as it provides insights into the short-term effects of monoamine oxidase inhibition without the long-lasting impact of irreversible inhibitors .
Propriétés
Formule moléculaire |
C13H17ClN2O2 |
|---|---|
Poids moléculaire |
272.76 g/mol |
Nom IUPAC |
4-chloro-2,3,5,6-tetradeuterio-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)/i1D,2D,3D,4D |
Clé InChI |
YHXISWVBGDMDLQ-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)NCCN2CCOCC2)[2H])[2H])Cl)[2H] |
SMILES canonique |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


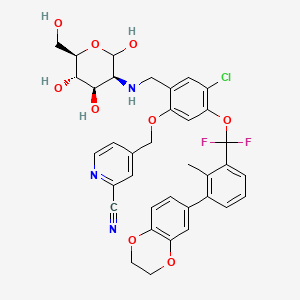
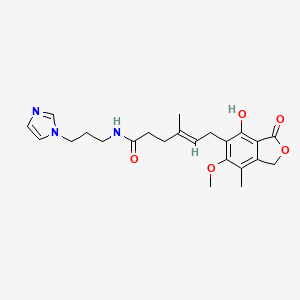
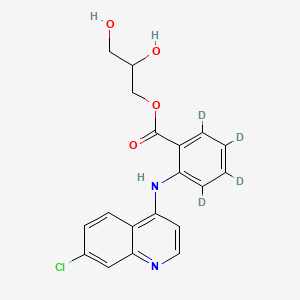
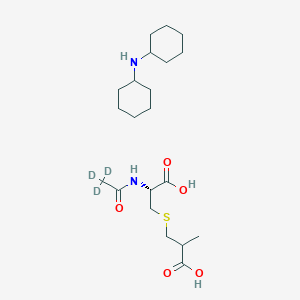
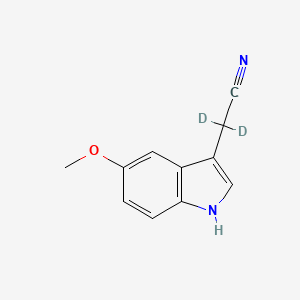
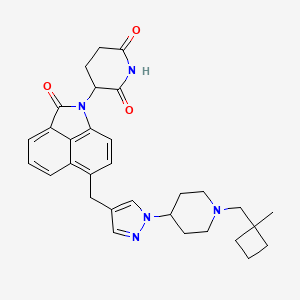
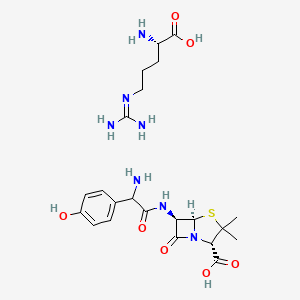

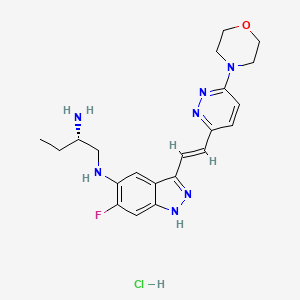
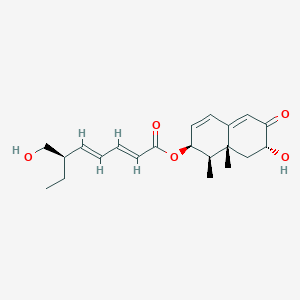
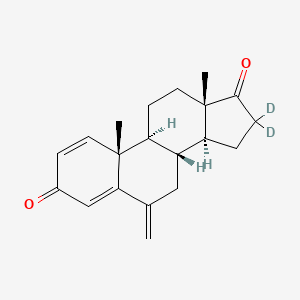
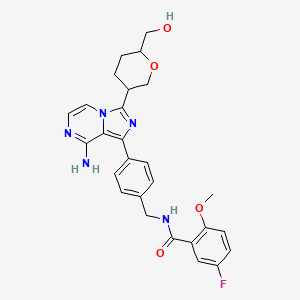
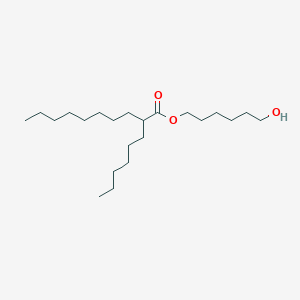
![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
